2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]acetamide
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Overview
Description
N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a combination of isoquinoline and chromen structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves multiple steps. One common approach is to start with the preparation of the chromen derivative, followed by the coupling with the isoquinoline derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. The final step often includes the formation of the amide bond under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to form a ketone.
Reduction: The carbonyl groups in both the isoquinoline and chromen moieties can be reduced to alcohols.
Substitution: The amide bond can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4A-HYDROXY-DECALIN-2-YL)-4-OXOBUTYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
- N-[4-(4A-HYDROXY-TETRAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
Uniqueness
N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE stands out due to its unique combination of isoquinoline and chromen structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H40N2O6 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-[4-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-4-oxobutyl]-2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C29H40N2O6/c1-3-4-8-21-17-27(34)37-28-20(2)24(12-11-23(21)28)36-19-25(32)30-15-7-10-26(33)31-16-14-29(35)13-6-5-9-22(29)18-31/h11-12,17,22,35H,3-10,13-16,18-19H2,1-2H3,(H,30,32) |
InChI Key |
SKYOLEKBFFJAAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
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